Indimitecan hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

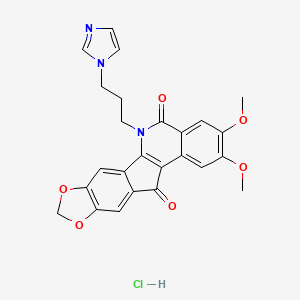

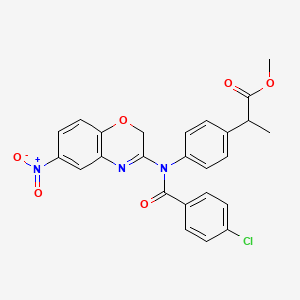

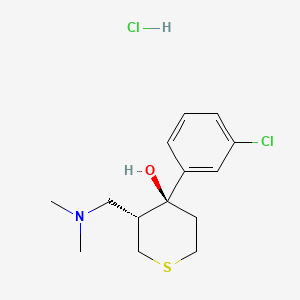

Indimitecan hydrochloride is a non-camptothecin topoisomerase I inhibitor. It belongs to the indenoisoquinoline class of compounds, which have been developed to overcome the limitations of traditional topoisomerase inhibitors like irinotecan and topotecan. These limitations include chemical instability, short plasma half-life, and severe side effects such as gastrointestinal toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of indimitecan hydrochloride involves the strategic incorporation of carbohydrate moieties into the indenoisoquinoline system. This process aims to create structurally novel and potent topoisomerase I inhibitors. The synthetic route typically includes aromatic ring substitution with groups like 2,3-dimethoxy-8,9-methylene-dioxy or 3-nitro, which significantly impact antiproliferative and topoisomerase I inhibitory activities .

Industrial Production Methods: Industrial production of this compound involves the efficient preparation of advanced synthetic intermediates. These intermediates are then used to produce the final compound, which is currently under investigation in clinical trials .

Analyse Des Réactions Chimiques

Types of Reactions: Indimitecan hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic potential.

Common Reagents and Conditions: The synthesis of this compound often involves reagents such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride. These reagents facilitate the formation of the indenoisoquinoline core structure under reflux conditions in methanol .

Major Products: The major products formed from these reactions include hydroxylated analogues of this compound, which have shown potent topoisomerase I inhibitory activity and antiproliferative effects in various cancer cell lines .

Applications De Recherche Scientifique

Indimitecan hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an anticancer agent due to its ability to inhibit topoisomerase I, leading to DNA damage and cell death in cancer cells. The compound has shown efficacy in treating cancers with deficiencies in homologous recombination repair pathways, such as BRCA1 and BRCA2-deficient cancers .

Mécanisme D'action

Indimitecan hydrochloride exerts its effects by trapping topoisomerase I cleavage complexes, leading to the formation of DNA double-strand breaks. These breaks are lethal to cells undergoing replication or transcription. The compound selectively targets cancer cells with defects in DNA repair pathways, making it a promising candidate for combination therapies with PARP inhibitors .

Comparaison Avec Des Composés Similaires

- Indotecan (LMP400)

- LMP744

- Irinotecan

- Topotecan

Comparison: Indimitecan hydrochloride is unique among topoisomerase I inhibitors due to its non-camptothecin structure, which provides greater chemical stability and reduced side effects compared to traditional camptothecin derivatives like irinotecan and topotecan. Additionally, this compound has shown higher efficacy in cancer cells with specific genetic deficiencies, making it a valuable addition to the arsenal of anticancer agents .

Propriétés

Numéro CAS |

915303-04-7 |

|---|---|

Formule moléculaire |

C25H22ClN3O6 |

Poids moléculaire |

495.9 g/mol |

Nom IUPAC |

20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride |

InChI |

InChI=1S/C25H21N3O6.ClH/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23;/h4,7-12H,3,5-6,13H2,1-2H3;1H |

Clé InChI |

VZCPAXRDLDYWBE-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)